Nadph tetrasodium salt

Catalog No.
S649674
CAS No.
2646-71-1
M.F
C21H26N7O17P3-4
M. Wt
741.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nadph tetrasodium salt

CAS Number

2646-71-1

Product Name

Nadph tetrasodium salt

IUPAC Name

tetrasodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate

Molecular Formula

C21H26N7O17P3-4

Molecular Weight

741.4 g/mol

InChI

InChI=1S/C21H30N7O17P3.4Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;;;/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);;;;/q;4*+1/p-4/t10-,11-,13-,14-,15-,16-,20-,21-;;;;/m1..../s1

InChI Key

ACFIXJIJDZMPPO-NNYOXOHSSA-J

SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+]

Synonyms

Coenzyme II, Dinucleotide Phosphate, Nicotinamide-Adenine, NADP, NADPH, Nicotinamide Adenine Dinucleotide Phosphate, Nicotinamide-Adenine Dinucleotide Phosphate, Nucleotide, Triphosphopyridine, Phosphate, Nicotinamide-Adenine Dinucleotide, Triphosphopyridine Nucleotide

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O

Function as a Cofactor:

NADPH tetrasodium salt, also known as β-Nicotinamide adenine dinucleotide phosphate tetrasodium salt, serves as a crucial cofactor in various enzymatic reactions within cells. These reactions often involve reduction (gaining electrons) of molecules, playing a vital role in several fundamental biological processes [, ].

Key Biological Pathways:

NADPH tetrasodium salt is involved in a broad range of metabolic pathways, including:

  • Photosynthesis: During the light-dependent reactions, NADPH serves as an electron donor for the reduction of CO2 into carbohydrates [].
  • Fatty acid synthesis: NADPH provides electrons for the reduction of various intermediates, ultimately leading to the formation of fatty acids [].
  • Antioxidant defense: NADPH is essential for maintaining reduced glutathione, a critical antioxidant that protects cells from oxidative damage [].
  • Steroidogenesis: NADPH is involved in the biosynthesis of various steroid hormones, including cholesterol and cortisol [].

Research Applications:

Due to its crucial role in numerous biological pathways, NADPH tetrasodium salt finds applications in various research areas:

  • In vitro studies: Scientists utilize NADPH tetrasodium salt in cell cultures and enzyme assays to study specific metabolic processes, assess enzyme activity, and investigate the mechanisms of action of various drugs [].
  • Drug discovery: Researchers can employ NADPH-dependent enzymes and NADPH tetrasodium salt to identify novel drugs that target specific metabolic pathways associated with diseases [].
  • Toxicological studies: NADPH is used in assays to assess the potential toxicity of various compounds by evaluating their effects on cellular antioxidant defense mechanisms [].

XLogP3

-7.2

Wikipedia

NADPH(4-)
NADPH

Dates

Modify: 2023-08-15
Bergmann et al. Genomics-driven discovery of PKS-NRPS hybrid metabolites from Aspergillus nidulans Nature Chemical Biology, doi: 10.1038/nchembio869, published online 18 March 2007 http://www.nature.com/naturechemicalbiology
Cheng et al. Enzymatic Total Synthesis of Enterocin Polyketides Nature Chemical Biology, doi: 10.1038/NChemBio.2007.22, published online 12 August 2007. http://www.nature.com/naturechemicalbiology

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